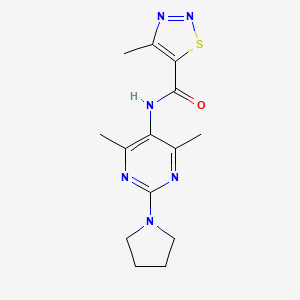
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a molecular hybridization approach, as seen in the first paper, where 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety were synthesized . Although the exact synthesis of the compound is not described, similar synthetic strategies could potentially be applied, involving the formation of the pyrimidine ring followed by the introduction of the thiadiazole group and the pyrrolidine moiety.
Molecular Structure Analysis
The molecular structure of compounds with pyrrolidine and pyrimidine rings, as mentioned in the first paper, suggests that these features could contribute to the compound's interaction with biological targets. The presence of multiple rings and substituents can influence the binding affinity and specificity of the compound towards certain enzymes or receptors .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. However, compounds with similar structures are often evaluated for their anticancer activity, as seen in the first paper, where derivatives were tested against various cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the first paper provides an in silico ADME study of a related compound, which suggests good predicted oral bioavailability and significant physicochemical and pharmacokinetic properties . These properties are crucial for the development of new drugs, as they affect the compound's behavior in biological systems.
Relevant Case Studies
The first paper presents a case study where compound 8f, a derivative with structural similarities to the compound , showed significant antiproliferative activity against specific human cancer cell lines, indicating the potential for anticancer drug development . This suggests that the compound could also be evaluated for similar biological activities.
Applications De Recherche Scientifique
DNA Recognition and Gene Expression Control
- Polyamides containing N-methylpyrrole and N-methylimidazole units have been shown to target specific DNA sequences, offering a way to control gene expression. Such compounds, including those with pyrrole(H) moieties, can recognize sequences rich in A/T and T/A base pairs or G/C rich sequences with high specificity, indicating potential applications in medicinal chemistry for treating diseases like cancer (Chavda et al., 2010).
Antimicrobial and Anticancer Agents
- Novel pyrazolopyrimidines derivatives have demonstrated promising anticancer and anti-5-lipoxygenase activities, showcasing their potential as therapeutic agents (Rahmouni et al., 2016).
Antituberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and found to possess potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting their importance in developing new antituberculosis treatments (Moraski et al., 2011).
Anti-Inflammatory and Analgesic Agents
- Benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory effects, offering insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).
Peptide Design for DNA Binding
- The design of peptides that specifically bind to DNA sequences through a dimeric side-by-side motif opens up possibilities for targeted therapeutic interventions, including those targeting specific genetic sequences (Wade et al., 1992).
Synthesis of Novel Polyamides
- The synthesis of new polyamides based on specific pyridine derivatives for materials science applications demonstrates the versatility of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in polymer chemistry (Faghihi & Mozaffari, 2008).
Catalytic Applications in Organic Synthesis
- Bimetallic boron-containing heterogeneous catalysts using related chemical frameworks have shown high activity for the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This indicates the potential use of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives in developing efficient catalysts for organic synthesis (Bumagin et al., 2019).
Propriétés
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-8-11(17-13(21)12-10(3)18-19-22-12)9(2)16-14(15-8)20-6-4-5-7-20/h4-7H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVSUBHSLFIHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

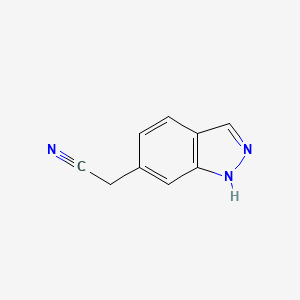
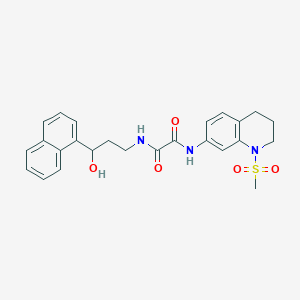
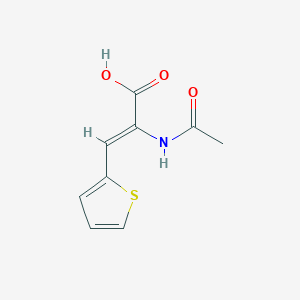
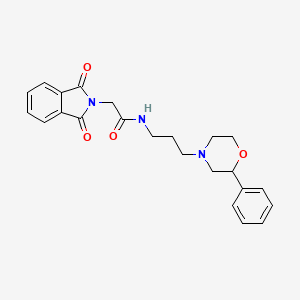
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)
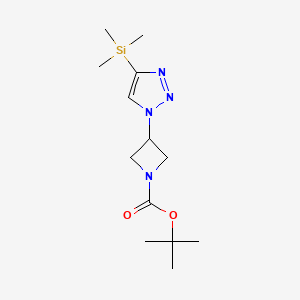
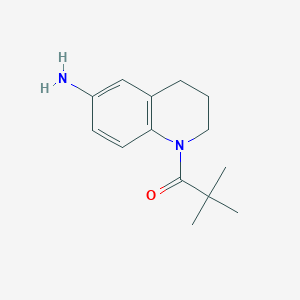


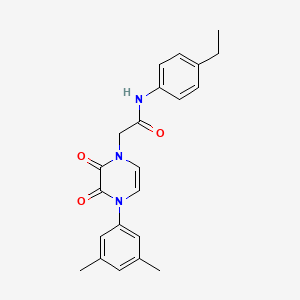
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2550105.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylate](/img/structure/B2550107.png)